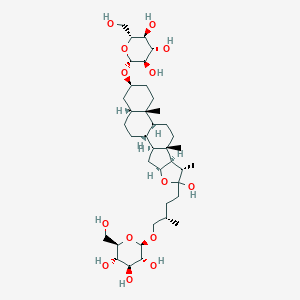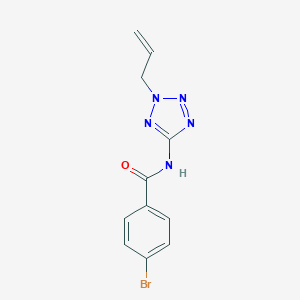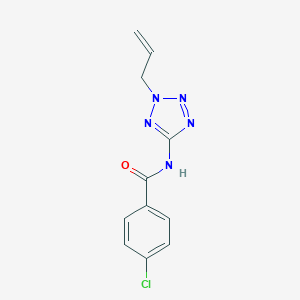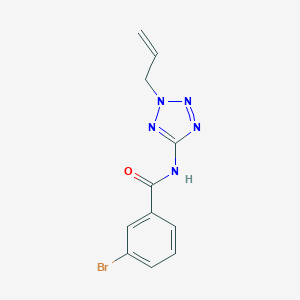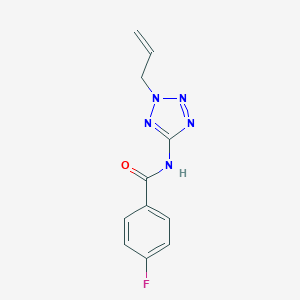![molecular formula C21H39O13P B235076 [(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate CAS No. 148437-41-6](/img/structure/B235076.png)
[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate is a chemical compound with potential applications in scientific research. This compound is a derivative of phosphatidic acid, which is a fundamental component of cellular membranes. The unique structural features of this compound make it an attractive molecule for studying cellular processes and developing new therapeutic strategies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques
Innovative synthesis methods for complex molecules related to this compound have been developed. For instance, Blaser et al. (1991) discuss the synthesis of chiral 6-alkyl-δ-lactones, which are structurally related to the compound (Blaser, Deschenaux, Kallimopoulos, & Jacot‐Guillarmod, 1991). Similarly, Dardonville and Gilbert (2003) describe the synthesis of analogues of 6-phosphogluconate, showcasing techniques that could be relevant for synthesizing variants of the compound of interest (Dardonville & Gilbert, 2003).
Chemical Transformations and Derivatives
The compound and its derivatives have been the subject of chemical transformations to explore their potential in various fields. For example, Wu et al. (2011) discuss the use of diketoreductase in the preparation of advanced intermediates for statin drugs, highlighting the compound's relevance in medicinal chemistry (Wu, Chen, Liu, & Chen, 2011).
Potential Applications
Pharmaceutical Research
The compound and its analogues are of interest in pharmaceutical research. Gong et al. (2017) identified a robust carbonyl reductase for diastereoselectively building syn-3,5-dihydroxy hexanoate, a component of cholesterol-lowering drugs, demonstrating the compound's relevance in drug development (Gong et al., 2017).
Biochemical Studies and Enzymatic Reactions
Compounds structurally related to the one have been used to study enzymatic mechanisms and biochemical pathways. Huang et al. (2014) used stereoisomers of a related compound as radical probes to investigate the mechanism of an enzyme-catalyzed reaction (Huang et al., 2014).
Natural Products and Synthesis of Bioactive Molecules
The structural complexity and chirality of such compounds make them valuable in the synthesis of bioactive molecules and natural products. Hatanaka et al. (1999) isolated and characterized amino acids from a natural source, providing insights into the synthesis and application of similar compounds (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).
Propiedades
Número CAS |
148437-41-6 |
|---|---|
Fórmula molecular |
C21H39O13P |
Peso molecular |
530.5 g/mol |
Nombre IUPAC |
[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate |
InChI |
InChI=1S/C21H39O13P/c1-3-5-7-9-14(22)31-11-13(33-15(23)10-8-6-4-2)12-32-35(29,30)34-21-19(27)17(25)16(24)18(26)20(21)28/h13,16-21,24-28H,3-12H2,1-2H3,(H,29,30)/t13-,16?,17-,18+,19+,20+,21?/m1/s1 |
Clave InChI |
BYCNULBOTLVAKR-SBNMDPEDSA-N |
SMILES isomérico |
CCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCC |
SMILES |
CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCC |
SMILES canónico |
CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCC |
Sinónimos |
1,2-dihexanoyl-sn-glycero-3-phosphoinositol di-C6-PI |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











